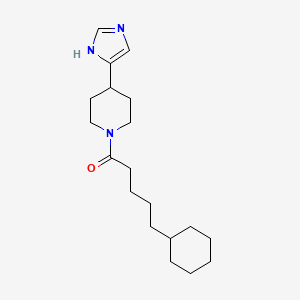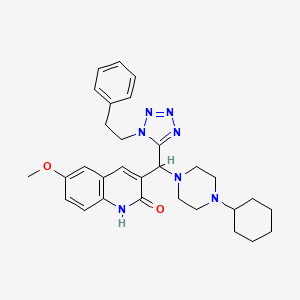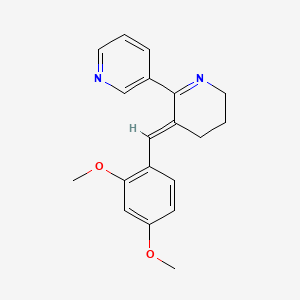![molecular formula C29H28N2O6 B1672479 N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine CAS No. 196809-22-0](/img/structure/B1672479.png)
N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine
Overview
Description
GW7845 is a synthetic organic compound that acts as an agonist for the peroxisome proliferator-activated receptor gamma. This receptor is a member of a family of nuclear receptors that play a central role in the control of lipid and glucose metabolism. GW7845 has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer .
Preparation Methods
The synthesis of GW7845 involves several steps. The carboxylic acid moiety of the compound is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to provide an intermediate compound. This intermediate undergoes hydrolysis of the carbomethoxy group to yield the benzoic acid derivative, which serves as an immediate precursor to radiolabeling. The final step involves treatment with carbon-11 methyl iodide followed by high-performance liquid chromatography to produce the desired compound .
Chemical Reactions Analysis
GW7845 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N,N-dimethylformamide di-tert-butyl acetal for protection of the carboxylic acid moiety and carbon-11 methyl iodide for radiolabeling. The major products formed from these reactions include the benzoic acid derivative and the final radiolabeled compound .
Scientific Research Applications
GW7845 has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and biodistribution of radiolabeled analogs. In biology, GW7845 has been shown to induce apoptosis in bone marrow B cells, making it a potential candidate for the treatment of hematologic malignancies. In medicine, GW7845 is being investigated for its potential use as a chemotherapeutic agent and for its cardioprotective effects. Additionally, GW7845 has applications in industry, particularly in the development of new drugs and therapeutic agents .
Mechanism of Action
GW7845 exerts its effects by acting as an agonist for the peroxisome proliferator-activated receptor gamma. This receptor mediates a variety of metabolic processes, including glucose and lipid homeostasis, tissue response to inflammation, and growth inhibition and apoptosis of neoplastic cells. GW7845 induces rapid mitochondrial membrane depolarization and release of cytochrome c, along with activation of multiple caspases, leading to apoptosis. The compound’s mechanism of action is mitochondria- and apoptosome-dependent .
Comparison with Similar Compounds
GW7845 is unique in its ability to activate the peroxisome proliferator-activated receptor gamma and induce apoptosis in bone marrow B cells. Similar compounds include ciglitazone and 15-deoxy-Δ 12,14 -prostaglandin J 2, which also activate the peroxisome proliferator-activated receptor gamma but may have different apoptotic mechanisms. GW7845’s strong activation of Bid and its ability to amplify the apoptotic signal through multiple caspase pathways distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGOAFNIGUBYHZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196809-22-0 | |
| Record name | GW 7845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196809220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-7845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y783RURX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)
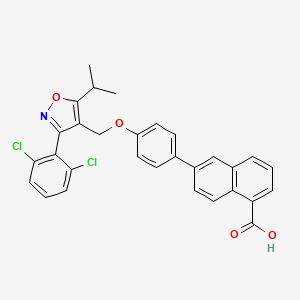


![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)
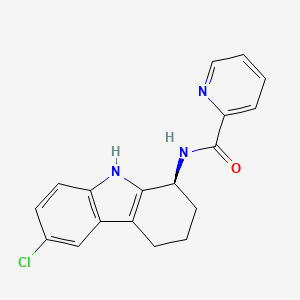
![6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1672411.png)
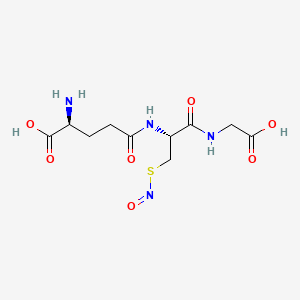
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
